molecular formula C12H10FNO2 B14863608 2-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)acetic acid

2-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)acetic acid

Cat. No.: B14863608
M. Wt: 219.21 g/mol
InChI Key: MBYHUAHZNNPYMI-UHFFFAOYSA-N
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Description

2-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)acetic acid is an organic compound that features a fluorophenyl group and a pyrrole ring attached to an acetic acid moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)acetic acid typically involves the following steps:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Fluorophenyl Group: This step might involve a Friedel-Crafts acylation or alkylation reaction, where a fluorobenzene derivative is introduced to the pyrrole ring.

    Formation of the Acetic Acid Moiety: This can be done through a Grignard reaction or other carboxylation methods.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions would be fine-tuned to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or carboxylic acids.

    Reduction: Reduction reactions might target the fluorophenyl group or the pyrrole ring, leading to various reduced derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

2-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)acetic acid could have several applications in scientific research:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.

    Industry: Use in the synthesis of materials or as an intermediate in chemical production.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with specific molecular targets, such as enzymes or receptors, influencing various pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-chlorophenyl)-2-(1H-pyrrol-1-yl)acetic acid
  • 2-(3-bromophenyl)-2-(1H-pyrrol-1-yl)acetic acid
  • 2-(3-methylphenyl)-2-(1H-pyrrol-1-yl)acetic acid

Uniqueness

The presence of the fluorine atom in 2-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)acetic acid might confer unique properties, such as increased metabolic stability or altered electronic effects, compared to its chloro, bromo, or methyl analogs.

Properties

Molecular Formula

C12H10FNO2

Molecular Weight

219.21 g/mol

IUPAC Name

2-(3-fluorophenyl)-2-pyrrol-1-ylacetic acid

InChI

InChI=1S/C12H10FNO2/c13-10-5-3-4-9(8-10)11(12(15)16)14-6-1-2-7-14/h1-8,11H,(H,15,16)

InChI Key

MBYHUAHZNNPYMI-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C(C2=CC(=CC=C2)F)C(=O)O

Origin of Product

United States

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